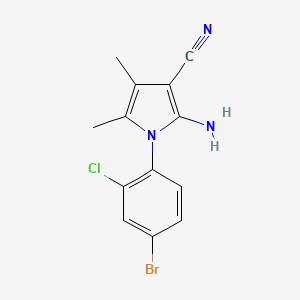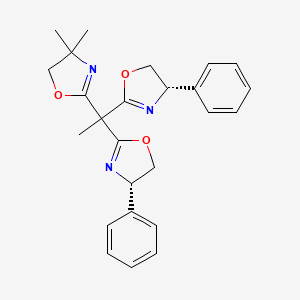
Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is a coordination compound where the pyridine derivative acts as a ligand to the copper ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex typically involves the reaction of copper salts with the pyridine derivative. One common method is to dissolve copper(II) sulfate in water and add the pyridine derivative under stirring conditions. The reaction mixture is then heated to promote complex formation. The resulting complex can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The complex can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as phosphines or amines in the presence of a base.
Major Products
Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.
Reduction: Reduced copper(I) complexes.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.
作用機序
The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, nickel complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, cobalt complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, zinc complex
Uniqueness
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is unique due to the specific properties imparted by the copper ion. Copper complexes often exhibit distinct electronic and catalytic properties compared to their nickel, cobalt, and zinc counterparts. The copper ion’s ability to participate in redox reactions makes this complex particularly valuable in catalysis and material science.
特性
分子式 |
C24H24CuN2O6 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC名 |
copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |
InChIキー |
LFISJEWXMZBMNH-UHFFFAOYSA-L |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
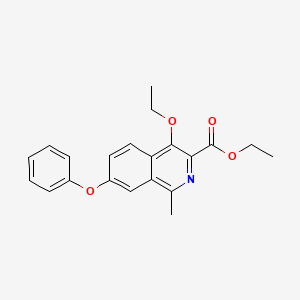
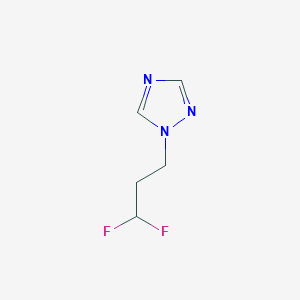
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
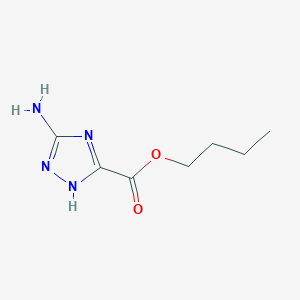
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
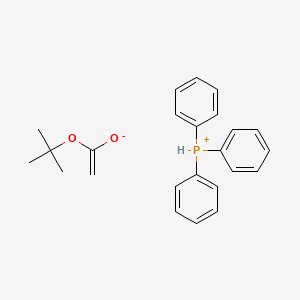
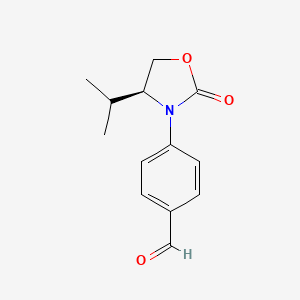

![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
